(1S)-1-(3,5-Dichlorophenyl)ethane-1,2-diamine
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
(1S)-1-(3,5-Dichlorophenyl)ethane-1,2-diamine is a chemical compound characterized by the presence of two chlorine atoms attached to a benzene ring and an ethane-1,2-diamine moiety
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of (1S)-1-(3,5-Dichlorophenyl)ethane-1,2-diamine typically involves the reaction of 3,5-dichlorobenzaldehyde with an appropriate amine under controlled conditions. The reaction is often carried out in the presence of a reducing agent to facilitate the formation of the ethane-1,2-diamine structure. Common reagents used in this synthesis include sodium borohydride or lithium aluminum hydride as reducing agents.
Industrial Production Methods
Industrial production of this compound may involve large-scale batch reactions using similar synthetic routes as described above. The process is optimized for yield and purity, often incorporating purification steps such as recrystallization or chromatography to ensure the final product meets industry standards.
Chemical Reactions Analysis
Types of Reactions
(1S)-1-(3,5-Dichlorophenyl)ethane-1,2-diamine undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding imines or amides.
Reduction: Reduction reactions can further modify the diamine structure, potentially leading to the formation of secondary or tertiary amines.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate or chromium trioxide.
Reduction: Sodium borohydride or lithium aluminum hydride are frequently used reducing agents.
Substitution: Nucleophilic substitution reactions often involve reagents such as sodium methoxide or potassium tert-butoxide.
Major Products
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield imines or amides, while substitution reactions can introduce various functional groups onto the benzene ring.
Scientific Research Applications
(1S)-1-(3,5-Dichlorophenyl)ethane-1,2-diamine has several scientific research applications:
Chemistry: It is used as a building block in the synthesis of more complex molecules, particularly in the development of pharmaceuticals.
Biology: The compound is studied for its potential biological activity, including its interactions with enzymes and receptors.
Medicine: Research is ongoing to explore its potential as a therapeutic agent, particularly in the treatment of diseases where modulation of specific molecular pathways is beneficial.
Industry: It is utilized in the production of specialty chemicals and as an intermediate in various industrial processes.
Mechanism of Action
The mechanism of action of (1S)-1-(3,5-Dichlorophenyl)ethane-1,2-diamine involves its interaction with specific molecular targets, such as enzymes or receptors. For instance, it may act as an inhibitor of certain enzymes, thereby modulating biochemical pathways. The exact pathways and targets depend on the specific application and context of use.
Comparison with Similar Compounds
Similar Compounds
(1R)-1-(3,5-Dichlorophenyl)ethane-1,2-diamine: The enantiomer of the compound, which may exhibit different biological activity.
1-(3,5-Dichlorophenyl)ethane-1,2-diamine: The racemic mixture containing both enantiomers.
1-(3,5-Dichlorophenyl)ethane-1,2-diol: A structurally similar compound with hydroxyl groups instead of amine groups.
Uniqueness
(1S)-1-(3,5-Dichlorophenyl)ethane-1,2-diamine is unique due to its specific stereochemistry, which can influence its biological activity and interactions with molecular targets. This stereochemistry can result in different pharmacokinetic and pharmacodynamic properties compared to its enantiomer or racemic mixture.
Properties
Molecular Formula |
C8H10Cl2N2 |
---|---|
Molecular Weight |
205.08 g/mol |
IUPAC Name |
(1S)-1-(3,5-dichlorophenyl)ethane-1,2-diamine |
InChI |
InChI=1S/C8H10Cl2N2/c9-6-1-5(8(12)4-11)2-7(10)3-6/h1-3,8H,4,11-12H2/t8-/m1/s1 |
InChI Key |
JLMCDYSDCCEFAP-MRVPVSSYSA-N |
Isomeric SMILES |
C1=C(C=C(C=C1Cl)Cl)[C@@H](CN)N |
Canonical SMILES |
C1=C(C=C(C=C1Cl)Cl)C(CN)N |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.